molecular formula C16H16N2O6S B2771606 4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-88-5

4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2771606
CAS No.: 941936-88-5
M. Wt: 364.37
InChI Key: CXFRIFOLUCHBOH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not directly available. For a related compound, “N-(4-METHOXY-2-NITROPHENYL)BENZAMIDE”, the molecular weight is 272.263 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Carbonic Anhydrase Isoforms : Novel acridine and bis-acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds are potential therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2013).

  • Selective Serotonin 4 Receptor Agonists : Benzamide derivatives, including those with sulfonyl groups, have been studied for their effects on gastrointestinal motility, showing potential as prokinetic agents with reduced side effects due to selective agonism of the serotonin 4 receptor (Sonda et al., 2004).

Materials Science Applications

  • Corrosion Inhibition : N-Phenyl-benzamides, with different substituents, have demonstrated significant inhibition efficiency against the acidic corrosion of mild steel. The presence of methoxy and nitro substituents influences the inhibition behavior, providing insights into the design of effective corrosion inhibitors (Mishra et al., 2018).

  • Synthesis of Polyimides : Novel polyimides based on flexible diamines incorporating sulfone, ether, and amide structures have been synthesized and characterized, showing potential for high-performance materials due to their thermal stability and other desirable properties (Mehdipour‐Ataei et al., 2004).

Organic Synthesis Applications

  • Formation of Sulfonyl Aromatic Alcohols : Sulfonyl aromatic alcohols have been identified as products formed by the electrolysis of certain dyes, with implications for the synthesis of compounds with sulfonyl groups for various applications. This includes the potential synthesis of molecules similar to "4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide" (Elizalde-González et al., 2012).

  • Nonlinear Optical (NLO) Properties : The NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been explored using DFT methods, indicating potential for NLO materials. This research suggests the broader applicability of benzamide derivatives in developing materials with desired optical properties (Kiven et al., 2023).

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(24-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFRIFOLUCHBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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